
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride is a chemical compound with a complex structure that belongs to the class of carbazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-methylamino-9-methyl-1,2,3,4-tetrahydrocarbazole derivatives. These derivatives can be synthesized through the Leuckart reaction, which involves the reaction of 1-keto-9-methyl-1,2,3,4-tetrahydrocarbazole with formamide . The resulting formylamino derivatives are then reduced using lithium aluminum hydride in tetrahydrofuran to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can yield different tetrahydrocarbazole derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride in tetrahydrofuran is commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various carbazole and tetrahydrocarbazole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Methylamino-9-methyl-1,2,3,4-tetrahydrocarbazole: A closely related compound with similar synthetic routes and chemical properties.
9-Methyl-1,2,3,9-tetrahydro-4H-carbazole-4-one:
Uniqueness
9-Methyl-1-methylamino-1,2,3,4,4a,9a-hexahydrocarbazole hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities
特性
CAS番号 |
101418-07-9 |
|---|---|
分子式 |
C14H21ClN2 |
分子量 |
252.78 g/mol |
IUPAC名 |
methyl-(9-methyl-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl)azanium;chloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-15-12-8-5-7-11-10-6-3-4-9-13(10)16(2)14(11)12;/h3-4,6,9,11-12,14-15H,5,7-8H2,1-2H3;1H |
InChIキー |
ZAMIBWOBVSTHNT-UHFFFAOYSA-N |
正規SMILES |
C[NH2+]C1CCCC2C1N(C3=CC=CC=C23)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


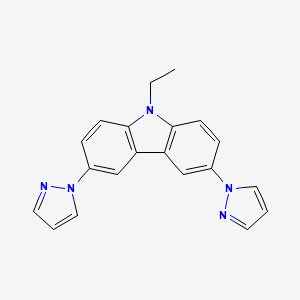
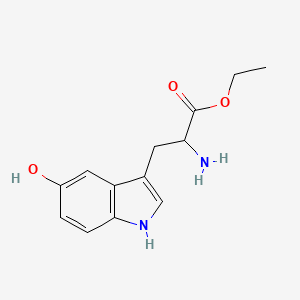

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
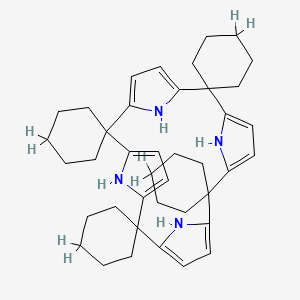
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
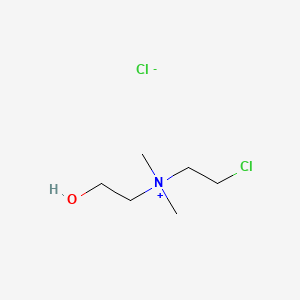
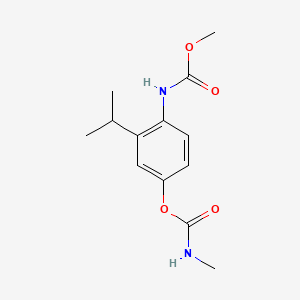
![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)
